molecular formula C24H17N7O5S2 B14803040 4-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide

4-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide

Cat. No.: B14803040
M. Wt: 547.6 g/mol
InChI Key: NYKMCRXALVJNBI-UHFFFAOYSA-N
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Description

4-{2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonamide is a complex organic compound that features a variety of functional groups, including nitrophenyl, thiazole, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the condensation of 4-nitrophenylhydrazine with a thiazole derivative, followed by cyclization and subsequent sulfonation reactions . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of solvents like ethanol or dichloromethane .

Major Products

Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .

Scientific Research Applications

4-{2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and thiazole groups can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 4-{2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H17N7O5S2

Molecular Weight

547.6 g/mol

IUPAC Name

4-[[5-(4-nitrophenyl)-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C24H17N7O5S2/c25-38(35,36)19-12-8-17(9-13-19)27-28-22-21(16-6-10-18(11-7-16)31(33)34)29-30(23(22)32)24-26-20(14-37-24)15-4-2-1-3-5-15/h1-14,29H,(H2,25,35,36)

InChI Key

NYKMCRXALVJNBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

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